molecular formula C4H6N4 B12704825 1H-Imidazole-1-carboximidamide CAS No. 163210-90-0

1H-Imidazole-1-carboximidamide

Cat. No.: B12704825
CAS No.: 163210-90-0
M. Wt: 110.12 g/mol
InChI Key: APFJFXLZCTYQFS-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carboximidamide is a heterocyclic organic compound with the molecular formula C4H6N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-carboximidamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often involves multi-component reactions. These reactions can be conducted in the presence of catalysts such as erbium triflate, which facilitates the formation of highly substituted imidazole derivatives . The process is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms of imidazole.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide and alkyl halides.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

1H-Imidazole-1-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. For example, it has been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

1H-Imidazole-1-carboximidamide can be compared with other imidazole derivatives, such as:

    Imidazole: The parent compound, which is simpler in structure and has a wide range of applications.

    1H-Imidazole-4-carboxamide: Another derivative with similar properties but different biological activities.

    2-Methylimidazole: A methyl-substituted imidazole with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .

Properties

CAS No.

163210-90-0

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

IUPAC Name

imidazole-1-carboximidamide

InChI

InChI=1S/C4H6N4/c5-4(6)8-2-1-7-3-8/h1-3H,(H3,5,6)

InChI Key

APFJFXLZCTYQFS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C(=N)N

Origin of Product

United States

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